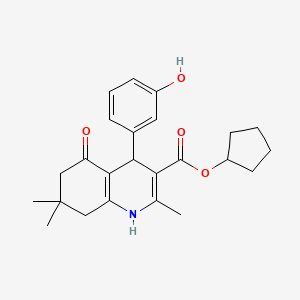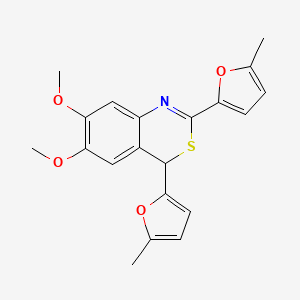![molecular formula C16H28ClNO B5116737 N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B5116737.png)
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride, also known as IPPH, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic stimulant that is commonly used in scientific research. IPPH is known for its ability to increase focus and concentration, making it a popular choice for researchers studying cognitive function and attention deficit disorders.
Mécanisme D'action
The mechanism of action of N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can improve cognitive function and attention.
Biochemical and Physiological Effects:
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can improve cognitive function and focus. It has also been shown to increase heart rate and blood pressure, which can be a concern for individuals with cardiovascular issues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride in lab experiments is its ability to increase focus and concentration, which can be useful in a variety of research studies. However, its effects on heart rate and blood pressure can be a limitation, particularly for studies involving cardiovascular function.
Orientations Futures
There are a number of future directions for research involving N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride. One area of interest is its potential use in the treatment of attention deficit disorders, such as ADHD. Researchers are also interested in studying the long-term effects of N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride use, particularly in terms of its impact on cardiovascular health. Additionally, there is interest in exploring the potential use of N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride in other areas, such as sports performance enhancement and cognitive enhancement for healthy individuals.
In conclusion, N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride, or N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride, is a synthetic stimulant that is commonly used in scientific research. It has been shown to increase focus and concentration, making it a popular choice for researchers studying cognitive function and attention deficit disorders. While it has a number of advantages for lab experiments, its effects on heart rate and blood pressure can be a limitation. Nonetheless, there are a number of future directions for research involving N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride, particularly in the areas of ADHD treatment, long-term effects, and potential use in sports performance enhancement and cognitive enhancement for healthy individuals.
Méthodes De Synthèse
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride is synthesized through a multi-step process that involves the reaction of 3-isopropylphenol with 3-chloropropylamine. The resulting intermediate is then reacted with butylamine to form the final product, which is purified and isolated as a hydrochloride salt.
Applications De Recherche Scientifique
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been shown to increase dopamine levels in the brain, which can improve cognitive function and focus. Researchers have also studied the effects of N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride on attention deficit disorders, such as ADHD, and have found promising results.
Propriétés
IUPAC Name |
N-[3-(3-propan-2-ylphenoxy)propyl]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.ClH/c1-4-5-10-17-11-7-12-18-16-9-6-8-15(13-16)14(2)3;/h6,8-9,13-14,17H,4-5,7,10-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWCMKMGXAXYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC(=C1)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5116676.png)
![N-[1-(1-adamantyl)-2-(dimethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B5116684.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5116687.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5116694.png)
![N,N-diethyl-1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5116697.png)
![5-{5-[(benzyloxy)methyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5116705.png)
![(5-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5116708.png)

![4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine](/img/structure/B5116713.png)

![3-{[(3R*,4R*)-4-(1-azepanyl)-3-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5116727.png)
